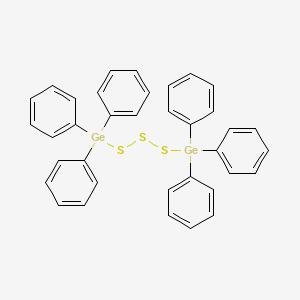![molecular formula C12H20OSi B14411862 Trimethyl[2-(4-methylphenoxy)ethyl]silane CAS No. 85814-42-2](/img/structure/B14411862.png)
Trimethyl[2-(4-methylphenoxy)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[2-(4-methylphenoxy)ethyl]silane is an organosilicon compound with the molecular formula C12H20OSi It is characterized by the presence of a trimethylsilyl group attached to a 2-(4-methylphenoxy)ethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(4-methylphenoxy)ethyl]silane typically involves the reaction of 4-methylphenol with 2-chloroethyltrimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography are often employed to ensure consistent quality.
化学反応の分析
Types of Reactions
Trimethyl[2-(4-methylphenoxy)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, leading to the formation of simpler silane compounds.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other functional groups using reagents like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, alkoxides; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Trimethyl[2-(4-methylphenoxy)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, particularly those involving oxidative stress.
Industry: Utilized in the production of specialty polymers and coatings, where its unique chemical properties enhance material performance.
作用機序
The mechanism by which Trimethyl[2-(4-methylphenoxy)ethyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can lead to the stabilization of reactive intermediates, modulation of enzyme activity, or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Trimethyl[2-(4-methoxyphenoxy)ethyl]silane
- Trimethyl[2-(4-chlorophenoxy)ethyl]silane
- Trimethyl[2-(4-fluorophenoxy)ethyl]silane
Uniqueness
Trimethyl[2-(4-methylphenoxy)ethyl]silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications where specific chemical interactions are required.
特性
CAS番号 |
85814-42-2 |
|---|---|
分子式 |
C12H20OSi |
分子量 |
208.37 g/mol |
IUPAC名 |
trimethyl-[2-(4-methylphenoxy)ethyl]silane |
InChI |
InChI=1S/C12H20OSi/c1-11-5-7-12(8-6-11)13-9-10-14(2,3)4/h5-8H,9-10H2,1-4H3 |
InChIキー |
HJZUBLKROMDOML-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
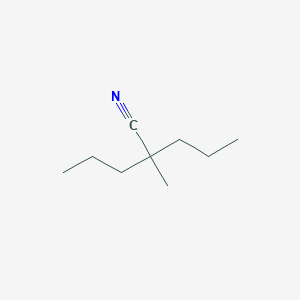
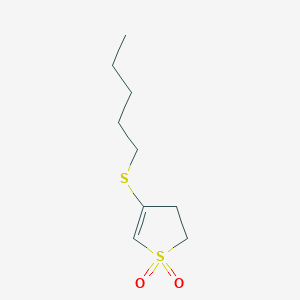
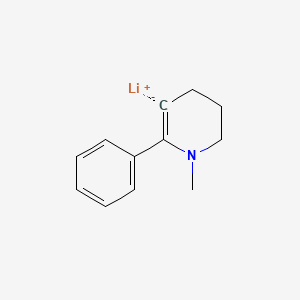
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
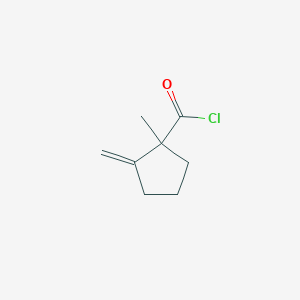
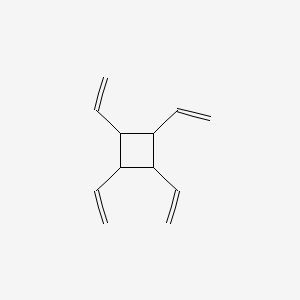
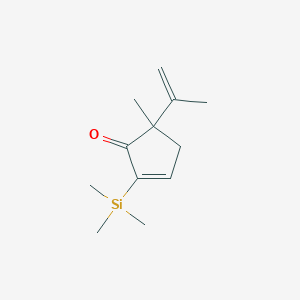
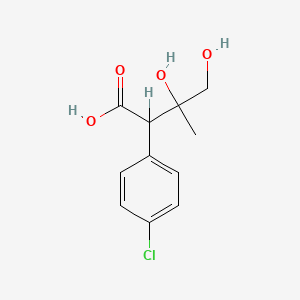
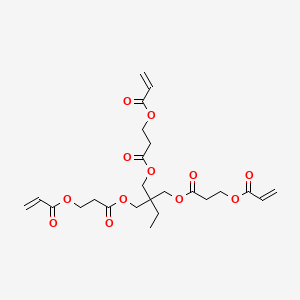
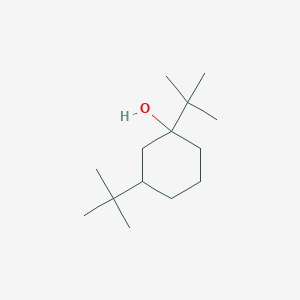
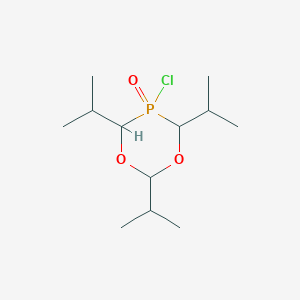
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
